molecular formula C10H10O B8801790 3-(o-Tolyl)acrylaldehyde CAS No. 4549-82-0

3-(o-Tolyl)acrylaldehyde

Cat. No.: B8801790
CAS No.: 4549-82-0
M. Wt: 146.19 g/mol
InChI Key: ZAUAFFKABKNGKX-UHFFFAOYSA-N
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Description

3-(o-Tolyl)acrylaldehyde, also known as 3-(2-methylphenyl)propenal, is an organic compound characterized by the presence of a tolyl group attached to a propenal moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Tolyl)acrylaldehyde typically involves the aldol condensation of o-tolualdehyde with acetaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as zeolites or metal-organic frameworks (MOFs) can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(o-Tolyl)acrylaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-o-Tolyl-propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-o-Tolyl-propanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form imines or acetals, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Primary amines or alcohols in the presence of an acid catalyst.

Major Products Formed:

    Oxidation: 3-o-Tolyl-propanoic acid.

    Reduction: 3-o-Tolyl-propanol.

    Substitution: Imines or acetals depending on the nucleophile used.

Scientific Research Applications

3-(o-Tolyl)acrylaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer agents.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)acrylaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

    3-p-Tolyl-propenal: Similar structure but with the tolyl group in the para position.

    3-m-Tolyl-propenal: Similar structure but with the tolyl group in the meta position.

    3-o-Tolyl-propanoic acid: The oxidized form of 3-(o-Tolyl)acrylaldehyde.

Uniqueness: this compound is unique due to the ortho position of the tolyl group, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and biological properties compared to its meta and para counterparts.

Properties

CAS No.

4549-82-0

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3-(2-methylphenyl)prop-2-enal

InChI

InChI=1S/C10H10O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-8H,1H3

InChI Key

ZAUAFFKABKNGKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CC=O

Origin of Product

United States

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